molecular formula C12H10F3N B8548827 1-methyl-2-(4-(trifluoromethyl)phenyl)-1H-pyrrole

1-methyl-2-(4-(trifluoromethyl)phenyl)-1H-pyrrole

Cat. No.: B8548827
M. Wt: 225.21 g/mol
InChI Key: QTQVZCKBABPWEO-UHFFFAOYSA-N
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Description

1-methyl-2-(4-(trifluoromethyl)phenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C12H10F3N and its molecular weight is 225.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10F3N

Molecular Weight

225.21 g/mol

IUPAC Name

1-methyl-2-[4-(trifluoromethyl)phenyl]pyrrole

InChI

InChI=1S/C12H10F3N/c1-16-8-2-3-11(16)9-4-6-10(7-5-9)12(13,14)15/h2-8H,1H3

InChI Key

QTQVZCKBABPWEO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution (50 ml) of 1-methylpyrrole (4.44 ml) in tetrahydrofuran was added dropwise t-butyl lithium (1.7 M solution in pentane, 30.0 ml) under an argon atmosphere at −78° C. This mixed solution was heated to room temperature, and a solution (100 ml) of zinc chloride (75.0 g) in tetrahydrofuran was added. This mixture was stirred for 1 hr., and 1-bromo-4-trifluoromethylbenzene (3.50 ml) and tetrakis(triphenylphosphine)palladium (0.722 g) were added. This mixture was stirred overnight under an argon atmosphere, and poured into 0.5 M hydrochloric acid. The mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1, volume ratio) to give 1-methyl-2-(4-trifluoromethylphenyl)pyrrole (4.01 g, yield 71%) as a colorless crystalline powder. melting point: 39–40° C.
Quantity
50 mL
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reactant
Reaction Step One
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30 mL
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reactant
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0 (± 1) mol
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solvent
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3.5 mL
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reactant
Reaction Step Two
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0.722 g
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catalyst
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four
Quantity
100 mL
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catalyst
Reaction Step Four

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